6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile
Overview
Description
6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H13ClN4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN4/c1-14(2)8-5-9(11)13-10(15(3)4)7(8)6-12/h5H,1-4H3 . This indicates the arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.69 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Catalysis
6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile is a versatile intermediate in the synthesis of various organic compounds. For instance, it has been used in the synthesis of pyridine-pyrimidines and their bis-derivatives, showcasing its role as a key building block in complex organic reactions. The compound's utility in facilitating multicomponent syntheses under microwave irradiation and solvent-free conditions demonstrates its importance in green chemistry approaches (Rahmani et al., 2018).
Building Blocks for Heterocyclic Compounds
The compound acts as a critical intermediate for creating trifluoromethylated N-heterocycles, indicating its role in the development of complex molecular structures. This underlines its importance in the field of heterocyclic chemistry and its potential for creating new pharmacologically active compounds (Channapur et al., 2019).
Antimicrobial Activity
Studies have explored the antimicrobial properties of derivatives of this compound. For example, its use in synthesizing metal complexes that exhibit significant antibacterial activity highlights its potential in developing new antimicrobial agents (Sadeek et al., 2015).
Corrosion Inhibition
Derivatives of this compound have been synthesized for use as corrosion inhibitors. This application is crucial in materials science for protecting metals against corrosion, further demonstrating the compound's versatility and utility in various scientific fields (Ibraheem, 2019).
Safety and Hazards
This compound is classified under GHS07 and has the signal word "Warning" . It is toxic if swallowed or inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It also causes damage to organs, specifically the nervous system . It is toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
6-chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c1-14(2)8-5-9(11)13-10(15(3)4)7(8)6-12/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYRIEUQPBVZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=C1C#N)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380535 | |
Record name | 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-97-0 | |
Record name | 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.